molecular formula C23H25N3O3S2 B277137 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide

Cat. No. B277137
M. Wt: 455.6 g/mol
InChI Key: JLVOQLQTXTVFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide, commonly known as NSC745887, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed as a new therapeutic agent for cancer treatment.

Mechanism Of Action

NSC745887 is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many types of cancer and plays a critical role in cell proliferation and survival. NSC745887 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
NSC745887 has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of CK2 substrates, leading to the inhibition of cell proliferation and survival. NSC745887 also induces the expression of pro-apoptotic proteins, such as Bax and Bad, and inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Mcl-1. In addition, NSC745887 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages And Limitations For Lab Experiments

NSC745887 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer and has shown promising results. However, there are also some limitations to using NSC745887 in lab experiments. It has not been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, it may have off-target effects on other kinases, which could limit its specificity.

Future Directions

There are several future directions for research on NSC745887. One area of research could be to test its efficacy in animal models of cancer and to optimize its dosing and administration. Another area of research could be to identify biomarkers that predict response to NSC745887, which could help to identify patients who are most likely to benefit from this treatment. Finally, further studies could be done to investigate the potential of NSC745887 in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Conclusion:
NSC745887 is a small molecule inhibitor that has shown promising results in preclinical models of cancer. It targets the protein kinase CK2 and inhibits its activity, leading to the inhibition of cancer cell growth and induction of apoptosis. Although there are some limitations to using NSC745887 in lab experiments, it has several advantages and has the potential to be developed as a new therapeutic agent for cancer treatment. Further research is needed to fully understand the potential of NSC745887 and to develop it into a safe and effective cancer therapy.

Synthesis Methods

NSC745887 was first synthesized by researchers at the National Cancer Institute (NCI) in the United States. The synthesis of NSC745887 involves the reaction of 2-naphthalenethiol and 4-(methylsulfonyl)piperazine with 2-bromoacetophenone in the presence of a base. The resulting product is then purified using column chromatography to obtain pure NSC745887.

Scientific Research Applications

NSC745887 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, NSC745887 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.

properties

Product Name

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-naphthalen-2-ylsulfanylacetamide

InChI

InChI=1S/C23H25N3O3S2/c1-31(28,29)26-14-12-25(13-15-26)21-9-7-20(8-10-21)24-23(27)17-30-22-11-6-18-4-2-3-5-19(18)16-22/h2-11,16H,12-15,17H2,1H3,(H,24,27)

InChI Key

JLVOQLQTXTVFEW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.